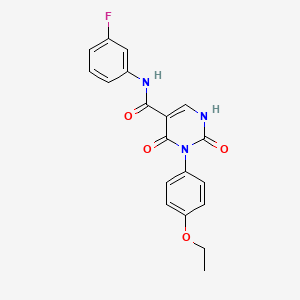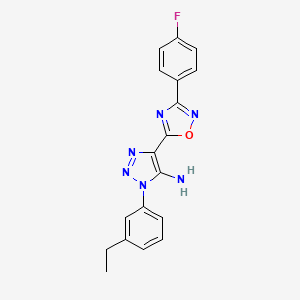![molecular formula C18H17N3O2S2 B11282122 N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B11282122.png)
N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide is a synthetic organic compound that belongs to the class of thioacetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine, 6-thien-2-ylpyridazine, and chloroacetic acid.
Formation of Intermediate: The first step involves the reaction of 2-methoxybenzylamine with chloroacetic acid to form an intermediate compound.
Thioether Formation: The intermediate is then reacted with 6-thien-2-ylpyridazine in the presence of a base such as sodium hydride to form the desired thioether linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide: can be compared with other thioacetamides and pyridazine derivatives.
Thioacetamides: Compounds with similar thioether linkages.
Pyridazine Derivatives: Compounds containing the pyridazine ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H17N3O2S2 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-15-6-3-2-5-13(15)11-19-17(22)12-25-18-9-8-14(20-21-18)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
QYPIGBGURTTXQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11282040.png)
![(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11282049.png)
![N-(tert-butyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11282050.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11282062.png)

![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282066.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11282088.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11282096.png)
![N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11282103.png)
![Ethyl 4-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11282109.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B11282127.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11282139.png)
![2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone](/img/structure/B11282147.png)
